molecular formula C7H6ClFO3S B13319192 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride

3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B13319192
M. Wt: 224.64 g/mol
InChI Key: QPISZJKBBHHYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . These reactions typically occur under mild conditions, making the compound versatile for various applications.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride include other sulfonyl chlorides and fluorinated aromatic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a fluorine atom and a hydroxyl group on the aromatic ring. This combination enhances its reactivity and selectivity, making it a valuable tool in various chemical and biological applications .

Biological Activity

3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonyl chloride functional group attached to a fluorinated aromatic ring. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets. The synthesis typically involves the chlorination of the corresponding sulfonic acid with thionyl chloride or oxalyl chloride, followed by fluorination using reagents such as Selectfluor or other fluorinating agents.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity:

  • Mechanism: The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and function.
  • Case Study: In vitro studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of Gram-positive and Gram-negative bacteria, with varying Minimum Inhibitory Concentration (MIC) values depending on the specific structure of the derivative.

2. Anti-inflammatory Properties:

  • Mechanism: The compound's hydroxyl group may play a role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Research Findings: A study demonstrated that similar sulfonyl derivatives reduced inflammation in animal models, suggesting a therapeutic potential for conditions like arthritis.

3. Anticancer Activity:

  • Mechanism: Sulfonyl chlorides can act as electrophiles, forming covalent bonds with nucleophilic sites on proteins involved in cancer cell proliferation.
  • Case Study: Research indicated that certain sulfonyl chloride derivatives exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 50 µM.

Table 1: Antimicrobial Activity of Sulfonyl Chloride Derivatives

CompoundTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus32
BEscherichia coli64
CPseudomonas aeruginosa128

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AMCF-7 (Breast)25
BPC-3 (Prostate)15
CHeLa (Cervical)30

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of sulfonyl chlorides. For instance:

  • Fluorine Substitution: The introduction of fluorine has been shown to increase potency against certain cancer cell lines due to improved binding affinity to target proteins.
  • Hydroxyl Group Role: The hydroxyl group is crucial for maintaining solubility and facilitating interactions with biological macromolecules.

Properties

Molecular Formula

C7H6ClFO3S

Molecular Weight

224.64 g/mol

IUPAC Name

3-fluoro-2-hydroxy-6-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6ClFO3S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3,10H,1H3

InChI Key

QPISZJKBBHHYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.